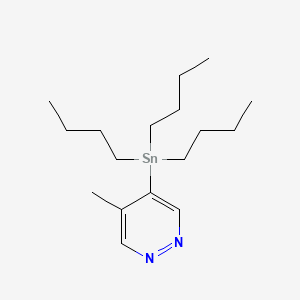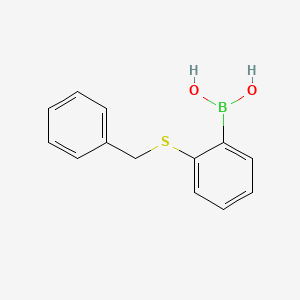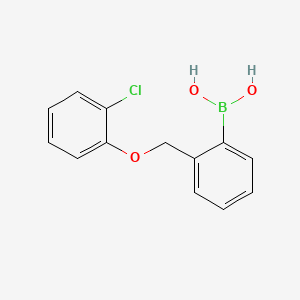
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The boron atom in boronic acids is often sp2 hybridized, meaning the boron atom, the two oxygen atoms of the hydroxyl groups, and the carbon atom it is bonded to, form a flat structure .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes or the reaction of triarylboranes with a ligand . For example, phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular structure of boronic acids like “(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid” typically consists of a boron atom bonded to two hydroxyl groups and a carbon atom. This results in a planar structure with the boron atom being sp2 hybridized .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They can also react with diols and amino alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, phenylboronic acid is a white to yellow powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It has a melting point of 216 °C .Aplicaciones Científicas De Investigación
Synthesis and Material Development
The research by Beltrán et al. (2002) illustrates the use of boronic acids, including compounds similar to (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, in the synthesis of new boronates with potential applications in ligand development and material science. These boronates were characterized using various spectroscopic methods, demonstrating their potential in creating novel materials with specific functionalities (Beltrán et al., 2002).
In a related study, Barba et al. (2001) reported on the synthesis of boron bicyclic species through the reaction of boronic acids with Schiff bases. This work highlights the potential of boronic acids in synthesizing complex molecular structures that can be applied in catalysis, molecular recognition, and the development of new materials (Barba et al., 2001).
Environmental and Sensor Applications
The study by Sirés et al. (2006) explores the electrochemical degradation of pollutants using boron-doped diamond electrodes, demonstrating an environmental application of boronic acid derivatives in water treatment technologies. Although this study does not directly involve (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, it exemplifies the broader utility of boron-containing compounds in environmental remediation (Sirés et al., 2006).
Moreover, Abreu et al. (2006) described the synthesis and characterization of boronates derived from non-symmetric amino-bis-phenols, which could be relevant in the development of sensors and recognition elements due to their binding capabilities. These compounds, akin to (2-((2-Chlorophenoxy)methyl)phenyl)boronic acid, showcase the adaptability of boronic acids in creating functionalized materials for chemical sensing (Abreu et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(2-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-7-3-4-8-13(12)18-9-10-5-1-2-6-11(10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONODGDHQBJDGHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681340 |
Source


|
| Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-68-5 |
Source


|
| Record name | Boronic acid, B-[2-[(2-chlorophenoxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

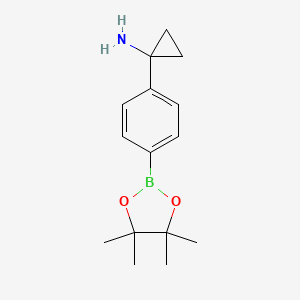
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
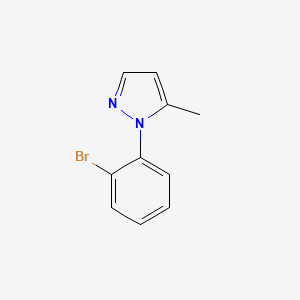
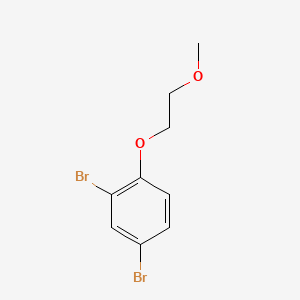
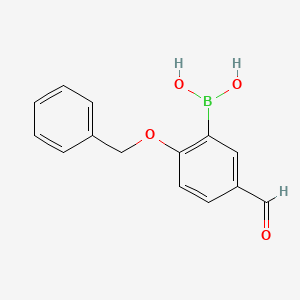
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B571767.png)
![[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid](/img/structure/B571768.png)
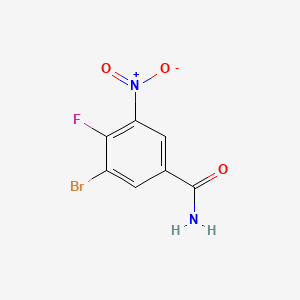
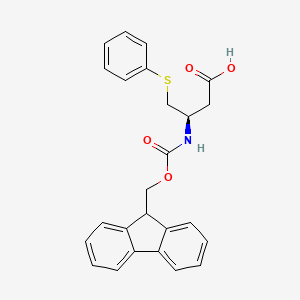
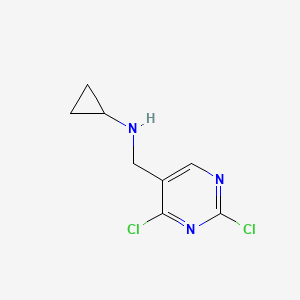
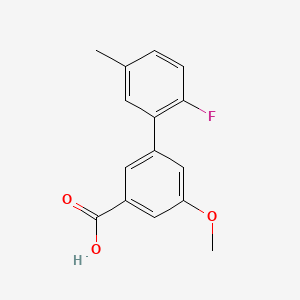
![2-chloro-4-[(cyclopropylcarbonyl)amino]Benzoic acid](/img/structure/B571774.png)
